molecular formula C21H20N2O5S B426456 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide CAS No. 642996-59-6

2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B426456
CAS No.: 642996-59-6
M. Wt: 412.5g/mol
InChI Key: VQDRRBNVMWNMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide is an organic compound with the molecular formula C21H20N2O5S. This compound is known for its unique chemical structure, which includes both methoxyphenyl and phenoxyphenyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of methoxyphenyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

642996-59-6

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H20N2O5S/c1-27-17-11-13-20(14-12-17)29(25,26)22-15-21(24)23-16-7-9-19(10-8-16)28-18-5-3-2-4-6-18/h2-14,22H,15H2,1H3,(H,23,24)

InChI Key

VQDRRBNVMWNMGB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.